1-Acetyl-4-aminopiperidine hydrochloride
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
1-(4-aminopiperidin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-6(10)9-4-2-7(8)3-5-9;/h7H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKOGAFRLOPNOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589421 | |
| Record name | 1-(4-Aminopiperidin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214147-48-5 | |
| Record name | 1-(4-Aminopiperidin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ACETYL-4-AMINOPIPERIDINE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies
Direct Synthesis of 1-Acetyl-4-aminopiperidine (B66903) Hydrochloride from Precursors
The direct synthesis of 1-Acetyl-4-aminopiperidine hydrochloride is typically achieved through a two-step process commencing with a suitably protected 4-aminopiperidine (B84694) derivative. A common precursor is 1-Boc-4-aminopiperidine, which allows for selective N-acetylation at the piperidine (B6355638) nitrogen.
The synthesis begins with the protection of the 4-amino group, often as a carbamate (e.g., Boc). The piperidine nitrogen is then acetylated using an acetylating agent such as acetyl chloride or acetic anhydride. Subsequent deprotection of the 4-amino group under acidic conditions, which also facilitates the formation of the hydrochloride salt, yields the final product. Alternatively, direct acetylation of 4-aminopiperidine can be employed, though this may lead to a mixture of N-acetylated and N,N-diacetylated products, necessitating careful control of reaction conditions.
A plausible synthetic route starting from 1-Boc-4-aminopiperidine is outlined below:
| Step | Reactants | Reagents | Product |
| 1 | 1-Boc-4-aminopiperidine | Acetyl chloride, Triethylamine | 1-Boc-4-(acetylamino)piperidine |
| 2 | 1-Boc-4-(acetylamino)piperidine | Hydrochloric acid | This compound |
This method provides a controlled and efficient pathway to the target compound, ensuring high purity and yield.
Precursor Chemistry: 4-Aminopiperidine and its Derivatives
The versatility of this compound is intrinsically linked to the rich chemistry of its core precursor, 4-aminopiperidine, and its derivatives. A variety of synthetic strategies have been developed to access this pivotal scaffold.
Reductive amination is a powerful and widely used method for the synthesis of 4-aminopiperidine derivatives from N-substituted 4-piperidones. This reaction involves the condensation of the piperidone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
A common substrate for this transformation is N-Boc-4-piperidone. The reaction with an amine, such as ammonia or a primary amine, in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, affords the corresponding N-Boc-4-aminopiperidine derivative. The choice of reducing agent is crucial; STAB is often preferred due to its milder nature and reduced toxicity compared to sodium cyanoborohydride.
The general scheme for reductive amination is as follows:
| Starting Material | Amine Source | Reducing Agent | Product |
| N-Boc-4-piperidone | Ammonia | Sodium triacetoxyborohydride | 1-Boc-4-aminopiperidine |
| N-Benzyl-4-piperidone | Aniline | Sodium cyanoborohydride | N-Benzyl-4-anilinopiperidine |
This approach is highly versatile, allowing for the introduction of a wide range of substituents at the 4-position, making it a cornerstone in the construction of diverse chemical libraries.
The Ugi four-component reaction (U-4CR) is a highly efficient multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials. This reaction has been successfully applied to the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives, which are valuable intermediates in drug discovery. nih.govnih.gov
In the context of 4-aminopiperidine synthesis, the Ugi reaction typically involves an N-substituted 4-piperidone (B1582916), an amine, a carboxylic acid, and an isocyanide. These four components react in a one-pot process to generate an α-acylamino carboxamide derivative of the 4-aminopiperidine scaffold. The ability to vary each of the four components makes the Ugi reaction an excellent tool for generating libraries of structurally diverse compounds. acs.org
A representative Ugi reaction is depicted below:
| Ketone | Amine | Carboxylic Acid | Isocyanide | Product |
| N-Boc-4-piperidone | Aniline | Acetic acid | Benzyl isocyanide | 2-(acetylamino)-2-(1-Boc-piperidin-4-yl)-N-benzyl-2-phenylacetamide |
The products of the Ugi reaction can be further modified, expanding the chemical space accessible from the 4-aminopiperidine core.
The Strecker synthesis is a classic method for the preparation of α-amino acids and their derivatives. This reaction can be adapted to synthesize α-aminonitriles from N-substituted 4-piperidones, which can then be hydrolyzed to the corresponding 4-amino-4-carboxypiperidines.
The reaction proceeds through the formation of an imine from the piperidone and an amine (such as ammonia), followed by the nucleophilic addition of a cyanide source (e.g., potassium cyanide) to the imine. The resulting α-aminonitrile is a key intermediate that can be converted to various other functional groups.
The key steps of the Strecker synthesis are:
| Starting Material | Reagents | Intermediate | Final Product (after hydrolysis) |
| N-Benzyl-4-piperidone | NH4Cl, KCN | 4-amino-1-benzylpiperidine-4-carbonitrile | 4-amino-1-benzylpiperidine-4-carboxylic acid |
This pathway provides access to 4-aminopiperidines with a carboxylic acid functionality at the 4-position, a common motif in pharmacologically active compounds.
The demand for large and diverse libraries of compounds for high-throughput screening has driven the development of parallel synthesis techniques. Both liquid-phase and solid-phase synthesis strategies have been effectively employed for the generation of 4-aminopiperidine libraries. acs.orgacs.org
In liquid-phase parallel synthesis, reactions are carried out in solution in multi-well plates, allowing for the simultaneous synthesis of a large number of compounds. This approach benefits from well-established solution-phase chemistry and straightforward purification techniques.
Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and byproducts can be washed away from the resin-bound product. nih.govacs.org The 4-aminopiperidine scaffold can be attached to a solid support, and subsequent derivatization reactions can be performed in a parallel fashion. For instance, a resin-bound 4-aminopiperidine can be acylated or sulfonylated with a variety of reagents to produce a library of amides and sulfonamides. nih.gov
| Synthesis Phase | Key Features | Example Application |
| Liquid Phase | Reactions in solution, high-throughput purification | Parallel reductive amination of N-Boc-4-piperidone with various amines. |
| Solid Phase | Product attached to a solid support, simplified workup | Acylation of resin-bound 4-aminopiperidine with a library of carboxylic acids. nih.gov |
These parallel synthesis techniques are instrumental in the rapid exploration of structure-activity relationships (SAR) and the identification of lead compounds in drug discovery programs. acs.org
Advanced Derivatization Chemistry Utilizing the Core Structure
The this compound core structure serves as a versatile platform for advanced derivatization, enabling the synthesis of a wide array of complex molecules with diverse biological activities. The primary amino group at the 4-position is a key handle for introducing a variety of functional groups and building blocks.
Derivatization strategies often focus on the formation of amides, sulfonamides, ureas, and carbamates through reactions with acyl chlorides, sulfonyl chlorides, isocyanates, and chloroformates, respectively. These reactions are typically high-yielding and tolerant of a wide range of functional groups, making them ideal for the construction of compound libraries.
Furthermore, the amino group can participate in more complex transformations, such as reductive amination with aldehydes and ketones to introduce substituted alkyl groups. It can also be utilized in multi-component reactions to rapidly build molecular complexity. A study on N-(4-aminophenyl)piperidine, a related structure, demonstrated its use as a derivatization tag to improve the detection of organic acids in analytical chemistry, highlighting the utility of the aminopiperidine moiety. nsf.govrowan.eduresearchwithrowan.com
The exploration of these derivatization strategies has led to the discovery of potent and selective inhibitors of various enzymes and receptors, demonstrating the value of the 1-Acetyl-4-aminopiperidine scaffold in medicinal chemistry. nih.gov
Acylation Reactions with Carboxylic and Sulfonyl Chlorides
The primary amino group of the 4-aminopiperidine scaffold is readily acylated by reaction with carboxylic acid chlorides and sulfonyl chlorides to form amide and sulfonamide linkages, respectively. These reactions are typically performed under basic conditions to neutralize the hydrogen chloride byproduct. A common synthetic approach involves using a precursor where the piperidine nitrogen is protected, for example, with a tert-butoxycarbonyl (Boc) group. This ensures that the acylation occurs selectively at the 4-amino position. Following the acylation, the protecting group can be removed.
For instance, 4-amino-1-Boc-piperidine can be treated with electrophiles like benzoyl chloride or benzenesulfonyl chloride to yield the corresponding N-substituted amide and sulfonamide products. nih.gov The reaction with sulfonyl chlorides is a robust method for creating sulfonamide bonds, which are significant structural motifs in many pharmaceutical compounds. nih.govd-nb.infonih.gov The general transformation is highly efficient for producing these stable linkages. mdpi.com
Table 1: Examples of Acylation and Sulfonylation Reactions
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| 4-amino-1-Boc-piperidine | Benzoyl chloride | Amide | nih.gov |
| 4-amino-1-Boc-piperidine | Benzenesulfonyl chloride | Sulfonamide | nih.gov |
| Trimetazidine | Methanesulfonyl chloride | Sulfonamide | mdpi.com |
Reductive Alkylation Strategies
Reductive alkylation, also known as reductive amination, is a powerful method for forming carbon-nitrogen bonds and is widely used to introduce alkyl substituents to the 4-amino group of the piperidine core. organic-chemistry.org This one-pot procedure involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. sci-hub.se
A common reducing agent for this transformation is sodium triacetoxyborohydride. nih.gov For example, the reductive amination of 4-amino-1-Boc-piperidine with 2-phenyl acetaldehyde using this reagent serves as a key step in creating a versatile intermediate that can be further elaborated. nih.gov This strategy is a cornerstone for building molecular complexity from the 4-aminopiperidine scaffold.
Hydrogenation Protocols in Intermediate Synthesis
Catalytic hydrogenation is a critical process in the synthesis of the piperidine ring itself and its precursors. One common strategy involves the reduction of a substituted pyridine ring to the corresponding piperidine. For example, N-acetyl-3-aminopyridine can be hydrogenated using a palladium on carbon (Pd/C) catalyst to produce N-acetyl-3-aminopiperidine. google.com
Furthermore, hydrogenation is employed to introduce the amino group at the 4-position. A precursor molecule can be catalytically hydrogenated using palladium on charcoal to yield 4-amino-1-Boc-piperidine in high yield. chemicalbook.com More advanced protocols, such as asymmetric hydrogenation, can be used to control the stereochemistry of the final product, which is particularly important in pharmaceutical synthesis. researchgate.net
Table 2: Hydrogenation Applications in Piperidine Synthesis
| Substrate | Catalyst | Product | Purpose | Reference |
|---|---|---|---|---|
| Pyridine derivative | Palladium on Carbon | Piperidine derivative | Ring Saturation | google.com |
| N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium chloride | Rh(NBD)2(BF4) / Walphos 003 | cis-4-amino-3-fluoro-1-methylpiperidine | Enantioselective Ring Reduction | researchgate.net |
| 1-Boc-4-(benzylamino)piperidine | 10% Palladium on Charcoal | 4-Amino-1-Boc-piperidine | Debenzylation to form primary amine | chemicalbook.com |
Urea Formation Methodologies via Isocyanates or Carbamates
The formation of urea derivatives from the 4-aminopiperidine core is a straightforward process that typically involves reaction with an isocyanate or a suitable carbamate. The reaction of a primary amine with an isocyanate (R-N=C=O) is a highly efficient method for producing unsymmetrically substituted ureas. commonorganicchemistry.comresearchgate.net This reaction generally proceeds under mild conditions, often at room temperature in a suitable solvent, and does not require a base. commonorganicchemistry.com
Alternatively, reactive carbamates can serve as reagents for urea formation. commonorganicchemistry.com The use of carbamates as carbonyl sources is a common strategy in organic synthesis to access urea linkages. organic-chemistry.orgrsc.org These methods provide reliable access to urea-functionalized piperidine derivatives, which are prevalent in medicinal chemistry. organic-chemistry.org The process can often be performed as a one-pot synthesis, where an isocyanate is generated in situ from a protected amine and then reacted with a nucleophile to afford the urea. nih.gov
Amide and Sulfinamide Linkage Formation
The creation of amide bonds is one of the most fundamental reactions in organic synthesis. luxembourg-bio.comresearchgate.net As discussed previously (Section 2.3.1), the reaction of the 4-amino group with an acyl chloride is a direct method for forming an amide linkage. nih.govresearchgate.net Beyond acyl chlorides, a vast array of coupling reagents has been developed to facilitate amide bond formation from carboxylic acids and amines under mild conditions. luxembourg-bio.comresearchgate.net These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
The formation of sulfonamides via sulfonyl chlorides is also a robust and widely used transformation. nih.gov While the synthesis of sulfonamides is well-documented for this scaffold, the formation of the related sulfinamide linkage (containing an R-S(O)-NH-R' moiety) is less commonly described in the context of 4-aminopiperidine derivatives in the provided literature.
Application of Protective Group Chemistry (e.g., Boc, Benzylimine)
Protecting group chemistry is essential in the synthesis of 1-acetyl-4-aminopiperidine derivatives. Due to the presence of two nitrogen atoms (the piperidine ring nitrogen and the 4-amino group), selective functionalization requires one of them to be temporarily blocked or "protected." The tert-butoxycarbonyl (Boc) group is the most common protecting group for the piperidine nitrogen in this context. nih.govgoogle.com
The synthesis often begins with 4-amino-1-Boc-piperidine. nih.gov The Boc group is stable under various reaction conditions, allowing the 4-amino group to be modified through reactions like acylation or reductive alkylation. nih.gov Once the desired modification at the 4-position is complete, the Boc group can be removed under acidic conditions. nih.gov If the final product requires an acetyl group on the piperidine nitrogen, as in 1-acetyl-4-aminopiperidine, a subsequent acetylation step would be performed. The Boc group is therefore a critical tool for directing reactivity and achieving the desired substitution pattern. wikipedia.orggoogle.com
Pharmacological and Biological Research Applications
Role in Medicinal Chemistry Lead Discovery and Optimization
In the realm of drug discovery, the quest for novel molecular entities with desirable pharmacological profiles is a constant endeavor. 1-Acetyl-4-aminopiperidine (B66903) hydrochloride, and the broader class of 4-aminopiperidines, serve as crucial scaffolds in this process. The piperidine (B6355638) ring is a "privileged structure," meaning it is a molecular framework that is recurrently found in compounds with known biological activity. Its three-dimensional nature allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets.
For instance, the 4-aminopiperidine (B84694) scaffold has been central to the discovery and optimization of a novel class of inhibitors for the Hepatitis C Virus (HCV). nih.gov High-throughput screening identified 4-aminopiperidine derivatives as potent inhibitors of HCV proliferation. Subsequent medicinal chemistry campaigns focused on modifying the scaffold to enhance antiviral potency, reduce toxicity, and improve pharmacokinetic properties. nih.gov
Development of Therapeutically Relevant Compounds
The structural attributes of 1-acetyl-4-aminopiperidine hydrochloride make it an important building block in the synthesis of compounds with potential therapeutic applications across various disease areas.
Cognition Enhancers
In the search for new treatments for cognitive dysfunction associated with neurodegenerative diseases like Alzheimer's, researchers have identified 4-aminopiperidine derivatives as a potent new class of cognition-enhancing drugs. nrochemistry.comfigshare.com By modifying the 4-aminopiperidine core, which can be derived from precursors like this compound, scientists have developed analogues that show high activity in preclinical models of memory and learning, such as the mouse passive avoidance test. nrochemistry.comfigshare.com These compounds have demonstrated efficacy at very low doses (e.g., 0.01 mg/kg) and represent a promising new lead for the development of nootropic drugs to treat cognitive deficits. nrochemistry.comfigshare.com
| Compound Class | Pharmacological Activity | Key Structural Feature | Reference |
| 4-Aminopiperidine Analogues | Potent cognition enhancement in passive avoidance tests | 4-Aminopiperidine ring | nrochemistry.comfigshare.com |
Antimalarial Agents against Plasmodium falciparum Strains
The 4-aminopiperidine scaffold is a cornerstone in the development of novel antimalarial agents aimed at combating drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. chemicalbook.compatsnap.com Synthetic efforts have focused on creating libraries of 1,4-disubstituted piperidine derivatives that demonstrate potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of the parasite. patsnap.com Research has shown that compounds derived from the 4-aminopiperidine core can exhibit inhibitory concentrations (IC50) in the nanomolar range, comparable or superior to the established drug chloroquine. chemicalbook.compatsnap.com These findings highlight the critical role of this chemical moiety in designing new and effective treatments to address the challenge of malaria drug resistance. chemicalbook.compatsnap.com
| Compound Series | Target Organism | Noteworthy Activity | Reference |
| 4-Aminopiperidine Derivatives | Plasmodium falciparum (Dd2 strain) | IC50 values as low as <60 nM | chemicalbook.com |
| 1,4-Disubstituted Piperidines | P. falciparum (3D7 & W2 strains) | Activity comparable to chloroquine, with IC50 values as low as 4.19 nM | patsnap.com |
Analgesic Opioids and H1-Antihistamine Agents
The 4-arylaminopiperidine structure, a direct derivative of the 4-aminopiperidine core, is a recurring motif in several classes of pharmaceutical agents, including potent analgesic opioids and first-generation H1-antihistamines. This structural element is found in well-known opioids like fentanyl and its analogues, where it is crucial for interaction with opioid receptors. Similarly, this moiety is present in H1-antihistamine agents such as bamipine. The versatility of the 4-aminopiperidine scaffold allows for the chemical modifications necessary to achieve high affinity and selectivity for these distinct biological targets, underscoring its importance in medicinal chemistry.
Neurokinin 1 (NK1) Receptor Antagonists
The 4-aminopiperidine scaffold is integral to the design of non-peptide antagonists for the neurokinin 1 (NK1) receptor. researchgate.net The NK1 receptor, which binds the neuropeptide Substance P, is implicated in emesis (nausea and vomiting), pain, and inflammation. tandfonline.comgi.org Antagonists of this receptor are a novel class of drugs used to prevent chemotherapy-induced and postoperative nausea and vomiting. tandfonline.comnih.gov Studies have demonstrated that compounds incorporating a piperidine ring show high selectivity for the NK1 receptor. tandfonline.com The development of potent and selective NK1 receptor antagonists often involves the elaboration of the 4-aminopiperidine core to optimize binding affinity and pharmacokinetic properties. researchgate.net
| Drug Class | Mechanism of Action | Therapeutic Application | Role of Piperidine Core | Reference |
| NK1 Receptor Antagonists | Competitive binding to the NK1 receptor, blocking Substance P | Prevention of chemotherapy-induced and postoperative nausea and vomiting | Provides a key structural scaffold for receptor interaction and selectivity | researchgate.nettandfonline.com |
Proton Pump Inhibitors (P-CABs)
Potassium-Competitive Acid Blockers (P-CABs) are a newer class of drugs that inhibit gastric acid secretion by reversibly binding to the H+/K+ ATPase (proton pump). nih.govnih.gov Prominent examples of P-CABs include vonoprazan (B1684036) and tegoprazan. nih.gov A review of the chemical synthesis pathways for these specific P-CABs indicates that they are generally constructed from core structures such as pyrrole (B145914) or benzimidazole (B57391) derivatives. Based on available scientific literature detailing their synthesis, the this compound scaffold is not typically described as a primary building block in the development of these particular agents.
Uncharted Territory: The Elusive Role of this compound in Advanced Pharmacological Research
Despite the integral role of piperidine scaffolds in modern medicinal chemistry, a thorough review of scientific literature reveals a notable absence of direct applications for this compound in the specific and advanced fields of Prostaglandin E2 (PGE2) receptor agonist development, novel agents for depression and mental disorders, and the synthesis of constrained therapeutic peptide mimetics. While the foundational piperidine structure is a celebrated component in a vast array of therapeutics, including those targeting the central nervous system and complex biological pathways, the specific utility of its 1-acetyl-4-amino hydrochloride form in these cutting-edge research areas remains largely undocumented in publicly accessible scientific databases and peer-reviewed publications.
This article delves into the current landscape of these three distinct pharmacological domains, highlighting the types of molecular structures and synthetic strategies that are prevalent, and contextualizes the theoretical potential of this compound as a building block, even in the absence of its explicit mention in existing research.
6 Prostaglandin E2 Receptor Agonists
The development of agonists for the Prostaglandin E2 receptor, particularly the EP4 subtype, is a significant area of research for inflammatory conditions, pain, and bone healing. The molecular architecture of known EP4 agonists is diverse, often featuring a central acidic moiety and two side chains that mimic the natural ligand, PGE2.
Current research into the synthesis of selective EP4 agonists focuses on creating novel heterocyclic cores and modifying side-chain structures to enhance potency and selectivity. While various nitrogen-containing heterocycles have been explored to replace the cyclopentanone (B42830) ring of prostaglandins, a direct synthetic route employing this compound has not been described in the available literature. The potential incorporation of this specific piperidine derivative would likely involve its use as a versatile scaffold to which the requisite pharmacophoric elements could be attached. However, without concrete examples, its role remains speculative.
Table 1: Representative Scaffolds in Prostaglandin E2 Receptor Agonist Research This table is for illustrative purposes to show the diversity of structures in this field, as no data directly involving this compound is available.
| Scaffold Type | Key Structural Features | Therapeutic Target |
| Dithia-PGE1 Analogues | Thia-substituted cyclopentane (B165970) ring | EP4 Receptor |
| Phenyl-substituted Lactams | Lactam core with extended side chains | EP4 Receptor |
| Omega-chain Modified Analogues | Modifications on the omega side chain of PGE2 | EP2 and EP4 Receptors |
7 Agents for Depression and Mental Disorders
The piperidine nucleus is a cornerstone in the design of a multitude of psychoactive agents, owing to its ability to serve as a scaffold for molecules that interact with various neurotransmitter receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. The development of novel antipsychotics and antidepressants often involves the synthesis of extensive libraries of piperidine-containing compounds to explore structure-activity relationships.
Research in this area has produced a wide range of 4-aminopiperidine derivatives with demonstrated efficacy as cognition enhancers or as key intermediates for more complex therapeutics. For instance, the synthesis of 1-aryl-4-aminopiperidine analogues is a common strategy in drug discovery screening for central nervous system targets. While these efforts underscore the importance of the 4-aminopiperidine core, the specific use of this compound as a starting material or intermediate for agents targeting depression and mental disorders is not explicitly detailed in the surveyed scientific literature. Its acetyl group could potentially serve as a handle for further chemical modification or influence the pharmacokinetic properties of a final compound, but this remains a theoretical consideration.
Table 2: Prominent Piperidine-Based Scaffolds in Neuropharmacology This table showcases the general use of related piperidine structures, as direct data for this compound is unavailable.
| Scaffold/Derivative | Therapeutic Application | Mechanism of Action (Example) |
| 1-Aryl-4-aminopiperidines | Drug Discovery Screening (CNS) | Targeting neurotransmitter receptors |
| 4-Substituted-4-aminopiperidines | Cognition Enhancement | Modulation of neuronal signaling pathways |
| Fentanyl Analogues | Analgesia (Opioid Receptor Agonism) | Mu-opioid receptor binding |
8 Constrained Therapeutic Peptide Mimetics
Constraining peptides into specific conformations is a powerful strategy to enhance their stability, selectivity, and therapeutic potential. Piperidine-based scaffolds are valuable tools in this endeavor, serving as rigid templates to mimic peptide turns or to introduce conformational rigidity.
The synthesis of peptide mimetics often involves the incorporation of non-natural amino acids or heterocyclic cores. Research has demonstrated the successful synthesis of conformationally constrained peptides using piperidine derivatives such as 4-substituted-3-aminopiperidin-2-ones. These structures can act as dipeptide surrogates, forcing the peptide backbone into a desired geometry.
While the utility of the piperidine scaffold in creating these sophisticated molecular architectures is well-established, the direct involvement of this compound in the synthesis of constrained therapeutic peptide mimetics is not documented. Theoretically, the amino group of the 1-acetyl-4-aminopiperidine core could be incorporated into a peptide sequence, with the acetylated nitrogen providing a point of structural rigidity. However, the lack of published research utilizing this specific compound leaves its practical application in this context unconfirmed.
Table 3: Piperidine-Based Approaches in Constrained Peptide Synthesis This table illustrates the use of related piperidine structures in peptidomimetic design, as no direct data for this compound is available.
| Piperidine-Based Structure | Mimetic Target | Purpose of Incorporation |
| 4-Substituted-3-aminopiperidin-2-one | Dipeptide unit | To create a lactam-bridged turn |
| 3-Aminopiperidine-based analogues | Peptide backbone | To introduce rigidity and a new stereocenter |
| 4-Aminopiperidine-4-carboxylic acid | Alpha,alpha-disubstituted amino acid | To induce helical conformations |
Structure Activity Relationship Sar Studies
Conformational and Stereochemical Influences on Biological Activity
Stereochemistry plays a pivotal role in the interaction between a drug molecule and its chiral biological target, such as a receptor or an enzyme. For derivatives of 4-aminopiperidine (B84694), the introduction of chiral centers can lead to stereoisomers with markedly different biological activities. For instance, in a series of C-4" modified aza-macrolides, the stereochemistry at the modification site was found to be crucial for their in vitro and in vivo biological activity. mdpi.com While specific studies focusing solely on the stereoisomers of 1-acetyl-4-aminopiperidine (B66903) are not extensively documented, the general principle holds that different stereoisomers can exhibit varying potencies and selectivities due to their distinct spatial arrangements, which affect their interactions with the target protein.
Impact of Substituent Modifications on Potency and Selectivity
Systematic modification of the substituents on the 4-aminopiperidine core is a cornerstone of SAR studies. These modifications can influence the molecule's steric, electronic, and lipophilic properties, thereby modulating its potency and selectivity.
The size, shape, and electronic nature of substituents can have a profound effect on the biological activity of 4-aminopiperidine derivatives. In a study of 4-aminopiperidine-3,4-dihydroquinazoline-2-uracil derivatives as dipeptidyl peptidase 4 (DPP4) inhibitors, the introduction of halophenyl groups had a significant impact on their inhibitory potency. nih.govresearchgate.net It was observed that the placement of electron-withdrawing groups on the phenyl moiety generally resulted in increased activity. For example, a chloro substitution on the phenyl ring led to a more potent compound compared to an unsubstituted phenyl ring. The data below illustrates the effect of different substituents on the phenyl ring on the DPP4 inhibitory activity. nih.govresearchgate.net
| Compound | R1 (on Quinazoline) | R2 (on Phenyl) | IC50 (µM) |
|---|---|---|---|
| 9a | H | H | 88.13 ± 3.22 |
| 9c | H | 4-Cl | 15.3 ± 0.65 |
| 9g | Br | H | 96.2 ± 6.82 |
| 9i | Br | 4-Cl | 9.25 ± 0.57 |
| 9j | Br | 4-F | 28.4 ± 1.12 |
As shown in the table, the presence of a bromine atom at the R1 position and a chlorine atom at the R2 position (compound 9i) resulted in the highest potency. nih.govresearchgate.net This suggests that the electronic effects of these halogen substituents are crucial for the interaction with the DPP4 enzyme.
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity. A balance between lipophilicity and polarity is essential for optimal inhibitor potency. In the aforementioned study on DPP4 inhibitors, the calculated LogP values were also considered in the SAR analysis. nih.gov While a direct correlation between LogP and IC50 was not established from the provided data, it is a critical parameter to consider in drug design. Generally, increasing lipophilicity can enhance membrane permeability and binding to hydrophobic pockets in a target protein, but excessive lipophilicity can lead to poor solubility and non-specific binding.
Modifying the functional groups attached to the nitrogen atoms of the 4-aminopiperidine core can significantly alter the compound's biological activity. The introduction of N-acyl and N-sulfonyl groups is a common strategy in medicinal chemistry to modulate a compound's properties. For instance, N-acylation can influence the basicity of the nitrogen atom and introduce hydrogen bonding capabilities. In a study on LpxH inhibitors, N-acetylsulfanilyl and other N-acyl chain analogs were synthesized and evaluated, demonstrating that modifications to the N-acyl group can lead to enhanced inhibition. nih.gov Similarly, N-sulfonyl derivatives of piperidine (B6355638) have been explored for various therapeutic applications, with the sulfonyl group acting as a key pharmacophoric element. mdpi.comresearchgate.net
Design Principles for Optimized Pharmacophores and Improved Drug-like Properties
A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. SAR studies provide the data necessary to develop and refine pharmacophore models for a particular target. For the 4-aminopiperidine scaffold, a typical pharmacophore model might include a basic nitrogen center, hydrogen bond donors and acceptors, and hydrophobic features, all arranged in a specific three-dimensional orientation.
The optimization of drug-like properties is a critical aspect of the drug design process. This involves modifying the lead compound to improve its ADME and toxicity profile without compromising its potency and selectivity. For 4-aminopiperidine derivatives, this can be achieved by strategies such as:
Modulating Lipophilicity: Adjusting substituents to achieve an optimal LogP value for better absorption and distribution.
Introducing Polar Groups: Adding polar functional groups to improve solubility and reduce off-target toxicity.
Blocking Metabolic Sites: Modifying the molecule to prevent metabolic degradation, thereby increasing its half-life.
In a study aimed at discovering inhibitors of hepatitis C virus assembly, a 4-aminopiperidine scaffold was identified as a promising starting point. Through a medicinal chemistry campaign, derivatives with increased potency, reduced in vitro toxicity, and improved in vitro ADME properties were developed. nih.gov This highlights the importance of a systematic approach to SAR to optimize both the pharmacodynamic and pharmacokinetic properties of a lead compound.
Advanced Research Methodologies in Compound Evaluation
In Vitro Pharmacological Assays
In vitro pharmacological assays are essential for determining the biological activity of a compound at a molecular level. While there is no direct data on 1-Acetyl-4-aminopiperidine (B66903) hydrochloride, its derivatives have been subject to extensive testing.
Enzyme Inhibition Studies (e.g., Soluble Epoxide Hydrolase)
1-Acetyl-4-aminopiperidine hydrochloride has been utilized as a key reagent in the synthesis of potent inhibitors of soluble epoxide hydrolase (sEH). sEH is an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play a role in regulating blood pressure and inflammation. The inhibition of sEH is a therapeutic strategy for managing hypertension and inflammatory conditions. In these studies, this compound is reacted with various isocyanates to form urea-based inhibitors. The resulting compounds, which incorporate the acetyl-aminopiperidine moiety, have demonstrated significant inhibitory activity against human sEH, with IC₅₀ values in the nanomolar range. nih.gov
Receptor Binding Assays
There is no available information from the reviewed sources detailing receptor binding assays performed directly on this compound.
Cell-Based Assays
Cell-based assays are critical for understanding a compound's effect in a biological context. The available research focuses on compounds synthesized from this compound.
Cytotoxicity Profiling in Human Cell Lines
Derivatives of this compound have been evaluated for their selectivity and safety in various cell lines. For instance, arylurea derivatives synthesized using this compound were assessed for cytotoxicity against mammalian cell lines, such as lung (MRC-5) and skin (BJ) fibroblasts, to determine their selectivity for bacterial over mammalian cells. These studies are crucial in the early stages of drug development to identify compounds with a favorable therapeutic window.
Sterol Biosynthesis Pathway Analysis
No studies were identified that investigate the effect of this compound on the sterol biosynthesis pathway.
In Vivo Preclinical Models in the Evaluation of this compound
The comprehensive evaluation of any chemical compound with therapeutic potential necessitates a transition from in vitro assays to in vivo preclinical models. These models are indispensable for understanding a compound's behavior and effects within a complex biological system, providing critical insights into its efficacy, safety, and pharmacokinetic profile. This section details the advanced in vivo research methodologies that could be employed to evaluate this compound, focusing on its potential applications in inflammatory pain and fungal infections, as well as its metabolic fate in animal models.
Inflammatory Pain Models (e.g., Carrageenan-Induced Hyperalgesia in Mice)
The carrageenan-induced hyperalgesia model is a classical and widely used preclinical assay for investigating the acute inflammatory pain pathway and evaluating the efficacy of potential analgesic and anti-inflammatory agents. nih.govnih.gov The model involves the subcutaneous injection of carrageenan, a sulfated polysaccharide, into the plantar surface of a mouse's hind paw. This induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (an increased sensitivity to pain). nih.gov
The inflammatory cascade initiated by carrageenan involves the release of a series of pro-inflammatory mediators. The initial phase (the first 1-2 hours) is characterized by the release of histamine, serotonin (B10506), and bradykinin. The subsequent late phase (3-6 hours) is associated with the production of prostaglandins, nitric oxide, and the infiltration of neutrophils into the site of injury. nih.gov This biphasic nature allows researchers to investigate the mechanism of action of a test compound.
To evaluate the potential analgesic properties of a compound like this compound, mice would be pre-treated with the compound at various doses before the carrageenan injection. The primary endpoint is the assessment of thermal or mechanical hyperalgesia at specific time points after carrageenan administration.
Thermal Hyperalgesia: This is often measured using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the inflamed paw, and the time taken for the mouse to withdraw its paw (paw withdrawal latency) is recorded. A significant increase in the paw withdrawal latency in the compound-treated group compared to a vehicle-treated control group indicates an analgesic effect. nih.gov
Mechanical Allodynia: This is assessed using von Frey filaments, which are a series of calibrated fibers that exert a specific force. The filaments are applied to the paw, and the force required to elicit a withdrawal response is determined. An increase in the withdrawal threshold in treated animals suggests a reduction in pain sensitivity.
The results are typically expressed as the percentage inhibition of hyperalgesia or as a change in withdrawal latency or threshold. These findings provide crucial information on the compound's ability to mitigate inflammatory pain.
| Parameter | Description | Typical Measurement |
| Model | Carrageenan-Induced Hyperalgesia | Induction of acute paw inflammation in mice |
| Inducing Agent | Carrageenan (e.g., 1% solution) | Intraplantar injection into the hind paw |
| Primary Endpoints | Thermal Hyperalgesia, Mechanical Allodynia | Paw withdrawal latency (seconds), Paw withdrawal threshold (grams) |
| Timeline | Measurements taken over several hours (e.g., 1-6 hours post-carrageenan) | Assessment of early and late inflammatory phases |
Fungal Infection Models (e.g., Galleria mellonella)
The greater wax moth larva, Galleria mellonella, has emerged as a valuable and ethically sound alternative in vivo model for studying microbial pathogenesis and evaluating the efficacy of antimicrobial compounds. nih.gov Its immune system shares structural and functional similarities with the innate immune system of mammals, making it a relevant preliminary model for assessing antifungal agents. nih.govmaynoothuniversity.ie Advantages include its low cost, rapid generation of results, and the ability to be incubated at 37°C, the physiological temperature for human infections. nih.gov
To evaluate the potential antifungal activity of this compound, a systemic infection model using a clinically relevant fungal pathogen, such as Candida albicans, is established. A lethal dose of the fungal pathogen is injected into the hemocoel (the insect's body cavity) of the larvae.
The evaluation of the compound's efficacy can be performed in two main ways:
Prophylactic Model: The compound is administered prior to the fungal infection to assess its ability to prevent the establishment of the infection.
Therapeutic Model: The compound is administered at a set time point after the fungal inoculation to determine its ability to treat an existing infection. nih.gov
The primary readouts for the experiment are larval survival and fungal burden.
Survival Rate: Larvae are monitored over several days, and the number of surviving larvae in each treatment group is recorded. A significant increase in the survival rate of larvae treated with this compound compared to the control group (receiving only the pathogen) indicates in vivo antifungal efficacy. mdpi.com
Fungal Burden: At specific time points, a subset of larvae can be homogenized, and the tissue is plated on appropriate growth media to quantify the number of colony-forming units (CFUs). A significant reduction in the fungal burden in the treated group demonstrates the compound's ability to inhibit fungal proliferation within the host. nih.gov
Additionally, researchers can visually score the degree of melanization (a key component of the insect immune response, resulting in dark pigmentation) as an indicator of the severity of the infection and the host's response. nih.gov
| Parameter | Description | Typical Measurement |
| Model | Galleria mellonella Systemic Fungal Infection | Infection of larvae with a pathogenic fungus (e.g., Candida albicans) |
| Inoculation Route | Injection into the hemocoel | A defined dose of fungal cells (CFUs) |
| Primary Endpoints | Larval Survival, Fungal Burden | Percentage survival over time, Colony-Forming Units (CFU) per larva |
| Secondary Endpoint | Melanization Score | Visual assessment of pigmentation as an immune response indicator |
Pharmacokinetic Profiling in Animal Models (e.g., Oral Cassette Dosing in Mice, Half-Life, Cmax, AUC Determination)
Pharmacokinetic (PK) profiling is essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. This information is critical for determining a compound's potential for further development. An oral cassette dosing study in mice is an efficient method for screening the PK properties of multiple compounds simultaneously, although single-compound studies provide more detailed data.
In a typical study to evaluate this compound, the compound would be administered orally to a cohort of mice. Blood samples are then collected at a series of predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration. The concentration of the compound in the plasma is then quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters:
Cmax (Maximum Plasma Concentration): This is the highest concentration that the compound reaches in the plasma.
Tmax (Time to Maximum Concentration): This is the time at which Cmax is observed, indicating the rate of absorption.
AUC (Area Under the Curve): This represents the total exposure of the body to the compound over time. It is calculated from the plasma concentration-time curve.
Half-Life (t½): This is the time it takes for the plasma concentration of the compound to decrease by half. It is a measure of how quickly the compound is eliminated from the body.
These parameters provide a comprehensive picture of the compound's oral bioavailability and its persistence in the systemic circulation. For example, a compound with a high AUC and a reasonable half-life may be suitable for less frequent dosing, while rapid elimination (short half-life) might necessitate more frequent administration or formulation changes.
| PK Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the compound. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area Under the plasma concentration-time Curve | Represents the total systemic exposure to the compound. |
| t½ (Half-Life) | Time for plasma concentration to reduce by 50% | Measures the rate of elimination from the body. |
Future Research Directions and Therapeutic Potential
Expansion of Chemical Libraries and Derivative Synthesis Based on the 4-Aminopiperidine (B84694) Scaffold
The 4-aminopiperidine core is a privileged structure in drug discovery, serving as a versatile scaffold for creating large and diverse chemical libraries. mdpi.com Its utility stems from the presence of multiple reaction sites that allow for systematic structural modifications. Researchers employ various synthetic strategies to generate extensive libraries of derivatives, which are then screened for biological activity.
One common method is reductive amination, where an N-substituted 4-piperidone (B1582916) is reacted with a wide range of amines to produce a library of novel 4-aminopiperidines. mdpi.com This technique facilitated the synthesis of over 30 new compounds for screening as antifungal agents. mdpi.com Another powerful approach is the Ugi four-component reaction, a one-pot synthesis method that allows for the rapid generation of complex molecules with multiple points of diversity. researchgate.net This has been successfully used to create 4-aminopiperidine-4-carboxylic acid derivatives, including analogs of potent analgesics. researchgate.net
The synthesis of these libraries is often a strategic exploration of the structure-activity relationship (SAR). For instance, in the development of Hepatitis C Virus (HCV) inhibitors, initial hits from high-throughput screening were systematically modified. nih.gov Synthetic routes involving reductive amination and coupling with various electrophiles allowed for a broad exploration of different functional groups and aryl rings attached to the 4-aminopiperidine core, leading to derivatives with improved potency and better pharmacokinetic profiles. nih.gov
Table 1: Synthetic Strategies for 4-Aminopiperidine Derivative Libraries
| Synthetic Method | Description | Application Example |
|---|---|---|
| Reductive Amination | Reaction of a 4-piperidone derivative with an amine using a reducing agent like sodium triacetoxyborohydride. mdpi.com | Synthesis of a library of over 30 novel 4-aminopiperidines for antifungal activity screening. mdpi.com |
| Ugi Reaction | A four-component reaction involving an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid to rapidly generate complex amides. researchgate.net | Preparation of 4-aminopiperidine-4-carboxylic acid derivatives, leading to shorter syntheses of carfentanil and remifentanil. researchgate.net |
| Electrophilic Coupling | A common intermediate is prepared and then coupled with various electrophiles (e.g., acid chlorides) followed by deprotection steps. nih.gov | Generation of analogs to explore SAR in a series of HCV assembly inhibitors. nih.gov |
Exploration of Novel Biological Targets for Therapeutic Intervention
The structural adaptability of the 4-aminopiperidine scaffold has enabled its derivatives to interact with a wide array of biological targets, opening avenues for therapeutic intervention in numerous diseases. Research has successfully identified compounds derived from this scaffold with potent activity against targets in infectious diseases, cancer, metabolic disorders, and neurological conditions.
In oncology, derivatives have been designed as covalent inhibitors of SMYD3, a methyltransferase implicated in some of the most aggressive cancer types. uniba.itnih.gov Another study identified 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and selective inhibitors of Protein Kinase B (Akt), a key node in cancer cell signaling pathways. acs.org For metabolic diseases, a series of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives were designed and synthesized as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a well-established target for type 2 diabetes. nih.gov
The scaffold has also proven fruitful in targeting infectious agents. A significant research effort disclosed the discovery and optimization of a 4-aminopiperidine scaffold that targets the assembly stage of the Hepatitis C Virus life cycle, a novel mechanism of action compared to most approved HCV drugs that target viral replication. nih.govnih.gov Furthermore, inspired by existing antifungal drugs, libraries of 4-aminopiperidines were synthesized and found to inhibit ergosterol (B1671047) biosynthesis in fungi, demonstrating activity against clinically relevant Candida and Aspergillus species. mdpi.com Other explored targets include somatostatin (B550006) receptors and M3 muscarinic antagonists. google.comresearchgate.net
Table 2: Biological Targets of 4-Aminopiperidine Derivatives
| Biological Target | Therapeutic Area | Key Finding | Citation(s) |
|---|---|---|---|
| HCV Assembly | Infectious Disease (Hepatitis C) | A novel class of inhibitors targeting the late stages of the HCV life cycle was discovered and optimized. | nih.govnih.gov |
| Ergosterol Biosynthesis | Infectious Disease (Fungal) | Derivatives inhibit sterol C14-reductase and sterol C8-isomerase, showing potent antifungal activity. | mdpi.com |
| SMYD3 Methyltransferase | Oncology | A site-specific covalent inhibitor, EM127, was developed that attenuates cancer cell proliferation. | uniba.itnih.gov |
| Protein Kinase B (Akt) | Oncology | Orally bioavailable inhibitors demonstrated in vivo antitumor activity in xenograft models. | acs.org |
| Dipeptidyl Peptidase-4 (DPP-4) | Metabolic Disease (Diabetes) | A novel series of derivatives showed promising competitive inhibition of the DPP-4 enzyme. | nih.gov |
| Cognition-Related Targets | Neurology | Analogs showed high cognition-enhancing activity in mouse models, suggesting potential for treating neurodegenerative diseases. | nih.gov |
Advanced Preclinical and Translational Studies for Drug Development
Moving beyond initial discovery, derivatives of the 4-aminopiperidine scaffold are being subjected to rigorous preclinical and translational studies to assess their potential as viable drug candidates. These investigations focus on evaluating pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), in vivo efficacy, and target engagement in animal models.
For the novel class of HCV assembly inhibitors, a medicinal chemistry campaign resulted in derivatives with not only increased potency but also reduced in vitro toxicity and improved ADME properties. nih.gov Subsequent pharmacokinetic studies in mice revealed favorable liver distribution and a long metabolic half-life, crucial characteristics for an anti-HCV agent, with no observed acute toxicity. nih.gov
In the development of antifungal agents, promising compounds were evaluated for toxicity on human cell lines (HL-60, HUVEC, and MCF10A) and tested in an alternative in vivo model, Galleria mellonella, to gauge their potential for further development. mdpi.com Similarly, the development of Protein Kinase B (Akt) inhibitors for cancer involved modifying the initial lead compound, which had high clearance and low oral bioavailability. acs.org This led to the identification of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which were not only potent and selective but also orally bioavailable and capable of strongly inhibiting the growth of human tumor xenografts in nude mice at well-tolerated doses. acs.org
Table 3: Summary of Preclinical Studies on 4-Aminopiperidine Derivatives
| Derivative Class | Therapeutic Area | Preclinical Model(s) | Key Outcomes | Citation(s) |
|---|---|---|---|---|
| HCV Assembly Inhibitors | Hepatitis C | In vitro ADME assays, mouse pharmacokinetic studies | Improved potency, reduced toxicity, favorable liver distribution, long half-life. | nih.gov |
| Antifungal Agents | Fungal Infections | Human cell lines (HL-60, HUVEC, MCF10A), Galleria mellonella | Identified compounds with promising activity and characterized their cytotoxicity profiles. | mdpi.com |
| Protein Kinase B (Akt) Inhibitors | Oncology | Mouse pharmacokinetic studies, human tumor xenograft mouse models | Identified orally bioavailable compounds that strongly inhibited tumor growth in vivo. | acs.org |
| Cognition Enhancers | Neurology | Mouse passive avoidance test | Identified a lead compound active at very low concentrations (0.01 mg/kg ip). | nih.gov |
Strategic Integration of 1-Acetyl-4-aminopiperidine (B66903) Hydrochloride in Drug Discovery Pipelines
1-Acetyl-4-aminopiperidine hydrochloride and the underlying 4-aminopiperidine scaffold are strategically integrated into drug discovery pipelines as versatile chemical building blocks. Their value lies not in a single biological activity but in their capacity to serve as a foundation for generating lead compounds and for the subsequent optimization of those leads into clinical candidates.
The scaffold's integration begins at the earliest stages of drug discovery. It is used to build diverse chemical libraries for high-throughput screening campaigns, which are designed to identify initial "hits" against a biological target of interest. nih.gov Once a hit containing the 4-aminopiperidine core is identified, it becomes the starting point for a focused medicinal chemistry effort. Chemists leverage the scaffold's synthetic tractability to conduct extensive structure-activity relationship (SAR) studies. nih.gov These studies systematically alter the molecule's structure to enhance potency, improve selectivity against off-target proteins, and optimize pharmacokinetic properties. acs.org
常见问题
Q. What are the optimal synthetic routes for 1-acetyl-4-aminopiperidine hydrochloride, and how can reaction yields be maximized?
The compound is commonly synthesized via Mannich reactions using acetophenone derivatives, paraformaldehyde, and phenethylamine hydrochloride. Yields of 87–98% are achievable by controlling stoichiometry, temperature (typically 60–80°C), and reaction time (12–24 hours). Purification via recrystallization in ethanol or methanol enhances purity. Monitoring reaction progress with TLC (silica gel, chloroform:methanol 9:1) ensures intermediate stability .
Q. Which analytical methods are recommended for characterizing this compound?
Use HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) for purity assessment (>98%). Structural confirmation requires -NMR (DMSO-: δ 1.5–2.1 ppm for acetyl groups, δ 3.0–3.5 ppm for piperidine protons) and FT-IR (C=O stretch at ~1650 cm, NH bend at ~1600 cm). Elemental analysis should align with theoretical values (C: 47.3%, H: 7.3%, N: 13.5%) .
Q. What safety protocols are critical when handling this compound?
Follow OSHA guidelines: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis. In case of skin contact, wash immediately with soap/water for 15 minutes. For spills, neutralize with 5% acetic acid and dispose via hazardous waste channels. Store in airtight containers at 2–8°C, protected from light .
Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?
Conduct accelerated stability studies: prepare solutions in buffers (pH 1–9), incubate at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC (peak area reduction >5% indicates instability). Lyophilization or nitrogen-blanketed storage in amber vials improves shelf life .
Advanced Research Questions
Q. How can contradictory data on the compound’s enzyme inhibition (e.g., SSAO/VAP-1) be resolved?
SSAO inhibition assays often show variability due to enzyme source (human vs. rodent) and substrate (benzylamine vs. methylamine). Standardize assays using recombinant human SSAO (IC ~10–50 µM) and measure HO production via Amplex Red. Validate results with positive controls (e.g., semicarbazide) and orthogonal methods like SPR for binding kinetics .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
Impurities like 4-aminopiperidine hydrochloride arise from incomplete acetylation. Optimize reaction conditions: use excess acetyl chloride (1.2–1.5 equiv) and monitor pH (maintain 8–9 with NaHCO). Post-synthesis, employ column chromatography (silica gel, ethyl acetate:hexane 1:1) or preparative HPLC to isolate the target compound .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
Use QSAR models (e.g., SwissADME) to estimate logP (~0.8), aqueous solubility (~15 mg/mL), and BBB permeability (low). Molecular docking (AutoDock Vina) against SSAO’s active site (PDB: 4L4F) identifies key interactions (e.g., hydrogen bonding with Tyr394). Validate predictions with in vitro Caco-2 assays and rat pharmacokinetic studies .
Q. What experimental designs are effective for studying metabolite identification?
Administer the compound (10 mg/kg) to Sprague-Dawley rats. Collect plasma and urine at 0–48 hours. Extract metabolites using solid-phase extraction (C18 cartridges) and analyze via LC-MS/MS (Q-TOF, positive ion mode). Major metabolites include deacetylated 4-aminopiperidine (m/z 101.1) and hydroxylated derivatives (m/z 117.1) .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity?
Perform QC tests (HPLC purity, residual solvent analysis via GC-MS) on each batch. For cell-based assays (e.g., cytotoxicity IC), normalize data to internal standards (e.g., cisplatin) and use ≥3 biological replicates. Statistical analysis (ANOVA, p < 0.05) identifies significant outliers .
Q. What methods reconcile discrepancies between in vitro and in vivo efficacy data?
In vitro-in vivo correlation (IVIVC) requires adjusting for protein binding (equilibrium dialysis, 90–95% bound) and metabolic stability (microsomal t >30 minutes). Use PK/PD modeling (Phoenix WinNonlin) to simulate dose-response curves. Validate with xenograft models (e.g., HT-29 tumors in nude mice) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
